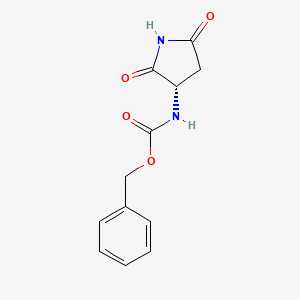

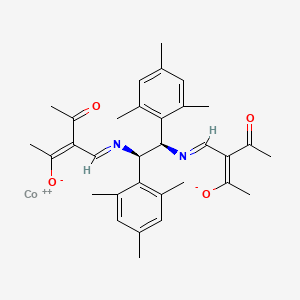

![molecular formula C16H24Cl2N2Si B1354064 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 685513-95-5](/img/structure/B1354064.png)

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

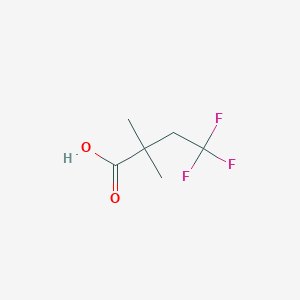

“4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the formula C₁₆H₂₄Cl₂N₂Si . It is a solid substance .

Physical And Chemical Properties Analysis

“4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 343.37 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroaryl Compounds

Researchers have utilized 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in the synthesis of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones, demonstrating its role in facilitating the addition of indolyl and pyrrolyl Grignard reagents to 1-acyl salts of related pyridines (Kuethe & Comins, 2004). This process is notable for its good to high yield, showing the compound's potential in organic synthesis.

Study of Nitration Reactions

The compound has also been a subject of study in nitration reactions, where its nitration led to a mixture of products, highlighting the partial acid cleavage of the triisopropylsilyl protecting group. This research offers insights into the structural determination and interaction of such compounds under specific conditions (Kennedy et al., 2006).

Synthesis of Azaindole Derivatives

Another application involves its role in the synthesis of 4-substituted 7-azaindole derivatives, where related compounds serve as versatile building blocks for nucleophilic displacement reactions. This research underscores the compound's utility in creating pharmacologically relevant structures (Figueroa‐Pérez et al., 2006).

Electronic and Photophysical Studies

Furthermore, the compound has been explored in the context of electronic and photophysical studies, such as in the preparation and characterization of diferrocenylpyrroles. These studies provide valuable information on the redox properties and electronic structures of materials based on similar pyrrolopyridine frameworks (Goetsch et al., 2014).

Creation of Semiconductor Materials

Its derivatives have also been investigated for their role in the synthesis of novel nitrogen-embedded small-molecule semiconducting materials, demonstrating the effect of chlorine atoms on electrochemical, self-assembly, and carrier transport properties. This research highlights its potential in the development of advanced electronic materials (Zhou et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which similar compounds are used, involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The suzuki–miyaura coupling reaction, in which similar compounds are used, results in the formation of carbon–carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

(4,5-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Cl2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZAIMKYOWCVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460350 |

Source

|

| Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

685513-95-5 |

Source

|

| Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)